Benzenesulfonic acid, 2-[[[3-[[8-[[(2-ethoxyethoxy)carbonyl]amino]-2-hydroxy-1-naphthalenyl]azo]-4-hydroxyphenyl]sulfonyl]amino]-
Description
This compound is a highly substituted benzenesulfonic acid derivative characterized by a complex aromatic framework. Its structure includes:
- A benzenesulfonic acid core with a sulfonamide group (-SO₂-NH-).
- An azo linkage (-N=N-) connecting the benzene ring to a naphthalene moiety.
- Substituents such as (2-ethoxyethoxy)carbonylamino, hydroxy groups, and sulfonyl groups on the naphthalene and benzene rings.
Properties
CAS No. |
71873-52-4 |
|---|---|
Molecular Formula |
C27H26N4O10S2 |
Molecular Weight |
630.6 g/mol |
IUPAC Name |
2-[[3-[[8-(2-ethoxyethoxycarbonylamino)-2-hydroxynaphthalen-1-yl]diazenyl]-4-hydroxyphenyl]sulfonylamino]benzenesulfonic acid |
InChI |
InChI=1S/C27H26N4O10S2/c1-2-40-14-15-41-27(34)28-20-8-5-6-17-10-12-23(33)26(25(17)20)30-29-21-16-18(11-13-22(21)32)42(35,36)31-19-7-3-4-9-24(19)43(37,38)39/h3-13,16,31-33H,2,14-15H2,1H3,(H,28,34)(H,37,38,39) |
InChI Key |
PCDRETLTVPXVRN-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOC(=O)NC1=CC=CC2=C1C(=C(C=C2)O)N=NC3=C(C=CC(=C3)S(=O)(=O)NC4=CC=CC=C4S(=O)(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid, 2-[[[3-[[8-[[(2-ethoxyethoxy)carbonyl]amino]-2-hydroxy-1-naphthalenyl]azo]-4-hydroxyphenyl]sulfonyl]amino]- typically involves multiple steps, starting with the sulfonation of benzene using concentrated sulfuric acid to form benzenesulfonic acid . This is followed by a series of reactions to introduce the azo and naphthalenyl groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 2-[[[3-[[8-[[(2-ethoxyethoxy)carbonyl]amino]-2-hydroxy-1-naphthalenyl]azo]-4-hydroxyphenyl]sulfonyl]amino]- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo electrophilic aromatic substitution reactions, often facilitated by Lewis acids.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Aluminum chloride as a catalyst in anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfonic acid derivatives, while reduction can lead to the formation of amines.
Scientific Research Applications
Benzenesulfonic acid, 2-[[[3-[[8-[[(2-ethoxyethoxy)carbonyl]amino]-2-hydroxy-1-naphthalenyl]azo]-4-hydroxyphenyl]sulfonyl]amino]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Medicine: Explored for its therapeutic potential in treating conditions like acute respiratory distress syndrome.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved often include the formation of stable complexes with the target molecules, leading to the desired inhibitory effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Physicochemical Properties
- Acidity and Solubility: The target compound’s sulfonic acid group (pKa ~1–2) ensures high water solubility, comparable to simpler benzenesulfonic acids . Benzenesulfonic acid (C) in shows strong protonation effects, increasing fluorescence quantum yield (Ff) from 16% to 80% in L1 emitters, outperforming trifluoroacetic acid . 3-[[4-(diethylamino)-2-hydroxyphenyl]azo]-4-hydroxybenzenesulfonic acid has pH-dependent color changes due to its azo and hydroxy groups .
Thermal Stability :
Environmental and Regulatory Considerations
- Biodegradation: Unlike monosubstituted benzenesulfonic acids (e.g., 3-aminobenzenesulfonic acid), polysubstituted derivatives like the target compound are less susceptible to microbial degradation .
- Regulatory Status : Analogues with azo groups (e.g., CAS 721.1643) require significant new use reporting (SNUR) under EPA guidelines .
Q & A
Q. How can batch-to-batch reproducibility in synthesis be ensured for large-scale research applications?
- Methodological Answer : Implement quality-by-design (QbD) principles:
- Control raw material purity (HPLC-certified reagents).
- Standardize reaction parameters (temperature ±1°C, stirring rate 500 rpm).
- Use in-line FTIR for real-time monitoring of sulfonation progress.
- Validate purity with orthogonal methods (HPLC-NMR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
